Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Overview
Description
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 13099-95-1 . It is a light-yellow to brown powder or crystals . The IUPAC name for this compound is ethyl 3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate .
Molecular Structure Analysis
The molecular formula of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is C11H10O4 . The InChI code is 1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 . The molecular weight is 206.19 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate include a molecular weight of 206.19 g/mol , XLogP3-AA of 2 , Hydrogen Bond Donor Count of 0 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 3 , Exact Mass of 206.05790880 g/mol , Monoisotopic Mass of 206.05790880 g/mol , Topological Polar Surface Area of 52.6 Ų , Heavy Atom Count of 15 , Formal Charge of 0 , and Complexity of 274 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate can be used as a starting material for the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of N’-arylidene-2-oxo-2H-chromene-3-carbohydrazides .
Antimicrobial Applications
Compounds derived from Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have shown potential antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .
Antifungal Applications
Similar to its antimicrobial properties, derivatives of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have also demonstrated antifungal activities .
Antioxidant Applications
The antioxidant properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate derivatives make them useful in various applications where oxidative stress is a concern .
Anti-inflammatory Applications
Compounds derived from Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have shown potential anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions .
Analgesic Applications
The analgesic properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate derivatives could make them valuable in the development of new pain management therapies .
Anticancer Applications
Derivatives of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have shown potential anticancer properties, making them of interest in the development of new cancer therapies .
Antiviral Applications
Finally, Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate and its derivatives have demonstrated antiviral activities, which could be beneficial in the development of new antiviral drugs .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-oxo-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJHOIEDXGRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399370 | |
Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
CAS RN |
13099-95-1 | |
Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.